1-Azido-3-bromo-2-nitrobenzene
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Overview
Description
1-Azido-3-bromo-2-nitrobenzene is an organic compound that belongs to the class of aromatic azides It is characterized by the presence of an azide group (-N₃), a bromine atom, and a nitro group (-NO₂) attached to a benzene ring
Mechanism of Action
Target of Action
It’s known that nitro compounds, such as 1-azido-3-bromo-2-nitrobenzene, often target various biological macromolecules, including proteins and dna .
Mode of Action
The mode of action of this compound involves several steps. The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . This polar character influences the compound’s interaction with its targets .
Biochemical Pathways
Nitro compounds are known to undergo electrophilic aromatic substitution because aromaticity is maintained . This process can affect various biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
The polar character of the nitro group can influence these properties, potentially affecting the compound’s bioavailability .
Result of Action
The interaction of nitro compounds with biological macromolecules can lead to various cellular effects, potentially including changes in protein function and dna structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity can be affected by factors such as temperature, pH, and the presence of other chemical species .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azido-3-bromo-2-nitrobenzene can be synthesized through a multi-step process involving the nitration, bromination, and azidation of benzene derivatives. One common method involves the following steps:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce nitrobenzene.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Azido-3-bromo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, such as the Staudinger reduction, where it is reduced to an amine.
Cycloaddition Reactions: The azide group can also undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Staudinger Reduction: Triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Cycloaddition: Copper(I) bromide (CuBr) and sodium ascorbate in a mixture of water and tert-butanol.
Reduction: Hydrogen gas (H₂) and palladium on carbon (Pd/C).
Major Products:
Amine Derivatives: From the reduction of the nitro group.
1,2,3-Triazoles: From the cycloaddition of the azide group with alkynes.
Scientific Research Applications
1-Azido-3-bromo-2-nitrobenzene has several applications in scientific research:
Material Sciences: The compound is employed in the development of advanced materials, such as cross-linked polymers and high-energy materials.
Biology and Medicine: It is used in the study of biological systems and the development of pharmaceuticals, particularly in the synthesis of bioactive molecules.
Comparison with Similar Compounds
1-Azido-3-bromo-2-nitrobenzene can be compared with other similar compounds, such as:
1-Azido-4-bromo-2-nitrobenzene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
1-Azido-3-chloro-2-nitrobenzene: Chlorine instead of bromine, affecting the compound’s reactivity and physical properties.
1-Azido-3-bromo-4-nitrobenzene: Different position of the nitro group, influencing the compound’s chemical behavior.
These comparisons highlight the unique reactivity and applications of this compound due to its specific substitution pattern and functional groups.
Properties
IUPAC Name |
1-azido-3-bromo-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN4O2/c7-4-2-1-3-5(9-10-8)6(4)11(12)13/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLMXARWKRYCQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)[N+](=O)[O-])N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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